molecular formula C12H16Cl2N2S B1396436 N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride CAS No. 1215609-28-1

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride

Cat. No. B1396436
M. Wt: 291.2 g/mol
InChI Key: VXJJQGQSORCNTF-UHFFFAOYSA-N
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Description

“N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the molecular formula C12H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” can be inferred from its molecular structure. For instance, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

  • Histamine H1 Receptor Antagonism : A study by Walczyński et al. (1999) synthesized derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine, showing weak H1-antagonistic activity. These compounds were assessed for their potential as antihistamines (Walczyński, Guryn, Zuiderveld, Zhang, & Timmerman, 1999).

  • Antimicrobial and Antifungal Properties : Pejchal et al. (2015) researched the antimicrobial and antifungal activities of substituted 6-fluorobenzo[d]thiazole amides, derived from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds showed activity comparable to certain medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).

  • Microwave-assisted Synthesis : Kamila, Mendoza, and Biehl (2012) discussed the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, illustrating the efficiency of microwave heating in the synthesis of such compounds (Kamila, Mendoza, & Biehl, 2012).

  • DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, including N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine derivatives. Their study demonstrated DNA binding properties and assessed cytotoxicity against cancer cell lines (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

  • Anticancer Evaluation : Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10;;/h3-7,9,13H,2,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJJQGQSORCNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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